Phosphonic acid, (mercapto-(trimethoxyphosphoranylidene)methyl)-, dimethyl ester, S-ester with O,O-dimethyl phosphorothioate
Description
This compound is a structurally complex organophosphorus derivative characterized by:
- A mercapto group (-SH) linked to a trimethoxyphosphoranylidene methyl moiety (enhancing reactivity with metals or biomolecules).
- Dimethyl ester groups (influencing lipophilicity and hydrolysis stability).
Its molecular formula is C₈H₁₈O₆P₂S, with a molecular weight of 328.24 g/mol. The compound’s unique structure suggests applications in agrochemistry (e.g., as a chelating agent or pesticide) and materials science (e.g., surface functionalization) due to its dual phosphonic and thioester functionalities .
Properties
CAS No. |
63869-28-3 |
|---|---|
Molecular Formula |
C8H21O9P3S |
Molecular Weight |
386.24 g/mol |
IUPAC Name |
[dimethoxyphosphoryl(dimethoxyphosphorylsulfanyl)methylidene]-trimethoxy-λ5-phosphane |
InChI |
InChI=1S/C8H21O9P3S/c1-11-18(9,12-2)8(19(13-3,14-4)15-5)21-20(10,16-6)17-7/h1-7H3 |
InChI Key |
XFQPBFXIWDCVET-UHFFFAOYSA-N |
Canonical SMILES |
COP(=C(P(=O)(OC)OC)SP(=O)(OC)OC)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Acidity : The mercapto group and phosphonic acid core likely lower the first pKa to ~1.5–2.0 (vs. 2.1 for methylphosphonic acid) .
- Lipophilicity : Dimethyl esters reduce logP compared to diethyl analogues (e.g., malathion logP = 2.75 vs. target compound ~2.3) .
- Stability : The S-ester bond is less hydrolytically stable than O-esters but more resistant than dithiophosphates (e.g., malathion) .
Toxicity and Environmental Impact
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